molecular formula C22H22N2O7S B2802804 Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899727-95-8

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2802804
CAS No.: 899727-95-8
M. Wt: 458.49
InChI Key: HTRGPWPMHWWXAE-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O7S and its molecular weight is 458.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that the compound contains a methoxyphenyl group , which is often involved in interactions with various proteins and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Methoxyphenyl groups are often involved in pathways related to signal transduction, enzymatic reactions, and cellular metabolism . The downstream effects of these pathways can vary widely depending on the specific context and targets involved.

Pharmacokinetics

The presence of the methoxyphenyl group can potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information. Based on the compound’s structure, it may potentially modulate the activity of its target molecules, leading to changes in cellular functions and processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and its ability to interact with its targets . Additionally, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets.

Biological Activity

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a dihydropyridazine core, a sulfonyl group, and various aromatic substituents, which contribute to its biological properties. The molecular formula is C22H22N2O7SC_{22}H_{22}N_{2}O_{7}S and it has a molecular weight of approximately 458.49 g/mol .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate reagents to form the dihydropyridazine core.
  • Functional Group Modifications : Introducing or modifying sulfonyl and carboxylate groups to enhance biological activity.

These synthetic routes allow for the exploration of different derivatives that may exhibit varying biological effects.

Antimicrobial and Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial and antioxidant activities. For instance, derivatives from the pyridazine class have shown promising results against various bacterial strains and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is hypothesized based on its structural features. Compounds with sulfonamide groups have previously demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Interaction with Biological Targets

The mechanism of action for this compound remains partially understood. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. For example, it may influence neurotransmitter systems or modulate enzyme activities related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives:

  • Antitumor Activity : A study highlighted that similar compounds showed effective inhibition against key cancer-related kinases, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : In vitro assays revealed that certain derivatives inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, indicating possible use as immunosuppressive agents .

Summary of Key Findings

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains and fungi
AntioxidantPotential to scavenge free radicals and reduce oxidative stress
Anti-inflammatoryMay inhibit pro-inflammatory cytokines
AntitumorInhibits key kinases involved in cancer progression

Properties

IUPAC Name

ethyl 4-(4-methoxy-3-methylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-19(13-20(25)24(23-21)16-8-6-14(2)7-9-16)31-32(27,28)17-10-11-18(29-4)15(3)12-17/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRGPWPMHWWXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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